

Inter-laboratory study on the analysis of Octyl 2methylisocrotonate

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Compound of Interest		
Compound Name:	Octyl 2-methylisocrotonate	
Cat. No.:	B15177426	Get Quote

An Inter-laboratory study on the analysis of **Octyl 2-methylisocrotonate** is crucial for establishing standardized and reliable analytical methods for quality control and regulatory compliance within the cosmetics and fragrance industry. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), for the quantitative analysis of **Octyl 2-methylisocrotonate**. This document is intended for researchers, scientists, and drug development professionals to provide supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

Gas chromatography is a preferred technique for the analysis of volatile fragrance compounds, while liquid chromatography is suitable for non-volatile or thermally unstable substances. Both GC-MS and HPLC-DAD are powerful techniques for the identification and quantification of chemical compounds. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the analysis of volatile compounds like fragrance ingredients.[1] HPLC is a versatile technique that separates components in a liquid mobile phase, making it suitable for a wide range of analytes.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a proposed inter-laboratory study involving ten participating laboratories. These tables are designed to reflect typical results for method validation and comparison.



Table 1: Comparison of Method Performance Parameters for the Analysis of **Octyl 2-methylisocrotonate**.

Parameter	GC-MS	HPLC-DAD	Acceptance Criteria
Linearity (R²)	0.9992	0.9989	≥ 0.999
Accuracy (% Recovery)	98.5% - 101.2%	97.8% - 102.5%	98-102%
Precision (RSD%)			
- Repeatability	< 1.5%	< 2.0%	< 2%
- Intermediate Precision	< 2.8%	< 3.5%	< 3%
Limit of Detection (LOD)	0.05 μg/mL	0.1 μg/mL	Reportable
Limit of Quantitation (LOQ)	0.15 μg/mL	0.3 μg/mL	Reportable
Robustness	Robust	Robust	Consistent performance

Table 2: Inter-laboratory Study Results for the Quantification of **Octyl 2-methylisocrotonate** in a Spiked Placebo Cream (Target Concentration = $10 \mu g/g$).



Laboratory	GC-MS Result (μg/g)	HPLC-DAD Result (μg/g)
1	9.98	10.12
2	10.05	9.89
3	9.92	10.21
4	10.11	9.95
5	9.89	10.08
6	10.02	9.91
7	10.15	10.18
8	9.96	9.85
9	10.08	10.25
10	9.94	9.99
Mean	10.01	10.04
Standard Deviation	0.08	0.15
RSD%	0.80%	1.49%

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- 1. Sample Preparation:
- Accurately weigh 1 g of the cosmetic product into a 20 mL headspace vial.
- Add 5 mL of methanol and an internal standard (e.g., deuterated Octyl 2-methylisocrotonate).
- Vortex for 1 minute to ensure thorough mixing.



- Equilibrate the vial at 80°C for 20 minutes before injection.
- 2. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Inlet Temperature: 250°C
- Injection Mode: Split (10:1)
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

- 1. Sample Preparation:
- Accurately weigh 1 g of the cosmetic product into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and an internal standard.
- Vortex for 2 minutes, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm PTFE syringe filter into an HPLC vial.
- 2. HPLC-DAD Conditions:







• Column: C18 (150 mm x 4.6 mm, 5 μm particle size)

• Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

• Flow Rate: 1.0 mL/min

• Column Temperature: 30°C

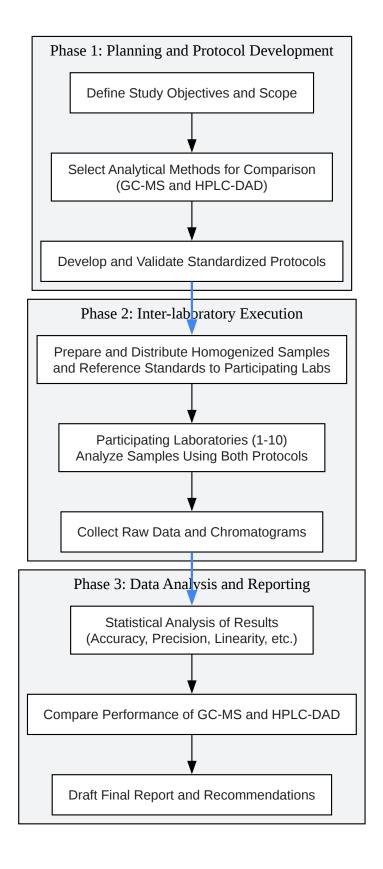
• Injection Volume: 10 μL

• DAD Wavelength: 220 nm

Mandatory Visualization

The following diagram illustrates the workflow of the proposed inter-laboratory study.





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Caption: Workflow for the proposed inter-laboratory study on **Octyl 2-methylisocrotonate** analysis.

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References

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